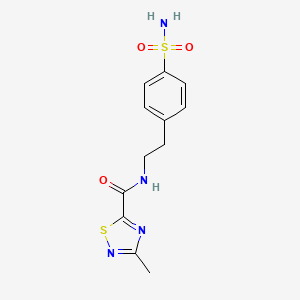

Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

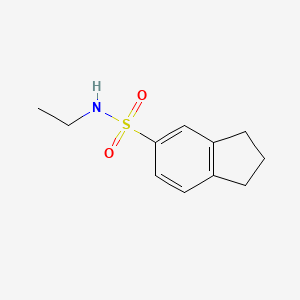

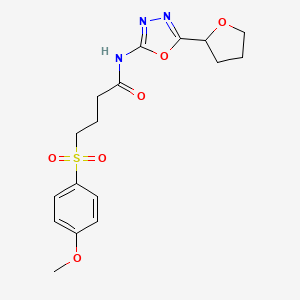

The compound “Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several heterocyclic rings including a pyridine ring, a thiophene ring, an oxadiazole ring, and an azetidine ring .

Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves several steps including the formation of the heterocyclic rings and the attachment of these rings to each other. The synthesis of similar compounds often involves reactions such as Michael addition, Suzuki–Miyaura cross-coupling, and Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy and HRMS investigations .Applications De Recherche Scientifique

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Compounds related to Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been synthesized and assessed for their antimicrobial potential. One study detailed the synthesis of nicotinic acid hydrazide derivatives, which demonstrated antimycobacterial activity, highlighting the potential of these compounds in addressing bacterial infections, including resistant strains (R.V.Sidhaye et al., 2011). Another study synthesized quinoline nucleus-containing derivatives, exhibiting antibacterial activity against various bacterial strains, indicating the broad spectrum of antimicrobial applications of these compounds (N. Desai & A. Dodiya, 2014).

Anticancer Applications

- Development of Antitumor Agents : Research has discovered that certain derivatives, such as (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, exhibit cytotoxic activity selective against tumorigenic cell lines. This suggests these compounds' potential as antitumor agents, capable of targeting cancerous cells while sparing healthy tissues (I. Hayakawa et al., 2004).

Synthetic Methodology and Chemical Characterization

- Novel Synthetic Routes and Chemical Characterization : Studies have also focused on the synthesis and characterization of novel compounds, including thieno-fused bicyclic compounds and azetidine derivatives. These works not only explore the chemical properties of these molecules but also contribute to the development of new synthetic methodologies that could be applied in pharmaceutical chemistry and material science (Y. Mabkhot et al., 2015).

Antioxidant and Anti-inflammatory Applications

- Antioxidant and Anti-inflammatory Properties : The design, synthesis, and biological evaluation of novel derivatives have been conducted, with some compounds showing significant antioxidant and anti-inflammatory activities. This indicates their potential in the development of treatments for diseases associated with oxidative stress and inflammation (W. Shehab et al., 2018).

Propriétés

IUPAC Name |

pyridin-3-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-15(10-2-1-4-16-6-10)19-7-12(8-19)14-17-13(18-21-14)11-3-5-22-9-11/h1-6,9,12H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZMBCOTCLWBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)

![4-oxo-N-(2-(thiophen-3-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2943863.png)

![2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2943865.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)